6,8-Dichloro-2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine
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Overview
Description
6,8-Dichloro-2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of chlorine and fluorine atoms, which contribute to its unique chemical properties. Imidazo[1,2-a]pyridines are known for their wide range of applications in medicinal chemistry and material science due to their structural characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine typically involves multistep reactions. One common method includes the condensation of 2,6-difluorobenzaldehyde with 2-amino-3,5-dichloropyridine under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine core . The reaction conditions often require the use of catalysts and specific temperatures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to optimize yield and minimize impurities. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine oxides, while substitution reactions can produce various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
6,8-Dichloro-2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials due to its unique chemical properties
Mechanism of Action
The mechanism of action of 6,8-Dichloro-2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogen atoms play a crucial role in enhancing its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 6,8-Dichloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine
- 6,8-Dichloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine
- 6,8-Dichloro-2-(2,6-dichlorophenyl)imidazo[1,2-a]pyridine
Uniqueness
6,8-Dichloro-2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine is unique due to the presence of both chlorine and fluorine atoms, which enhance its chemical stability and reactivity. This combination of halogens also contributes to its distinct biological activity and potential therapeutic applications .
Properties
Molecular Formula |
C13H6Cl2F2N2 |
---|---|
Molecular Weight |
299.10 g/mol |
IUPAC Name |
6,8-dichloro-2-(2,6-difluorophenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H6Cl2F2N2/c14-7-4-8(15)13-18-11(6-19(13)5-7)12-9(16)2-1-3-10(12)17/h1-6H |
InChI Key |
OSTZKMBBSMUVIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CN3C=C(C=C(C3=N2)Cl)Cl)F |
Origin of Product |
United States |
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